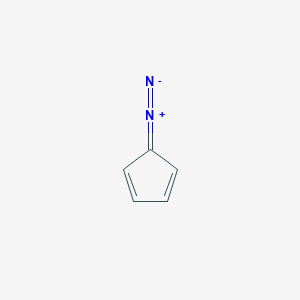

5-Diazo-1,3-cyclopentadiene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1192-27-4 |

|---|---|

Molecular Formula |

C5H4N2 |

Molecular Weight |

92.1 g/mol |

IUPAC Name |

5-diazocyclopenta-1,3-diene |

InChI |

InChI=1S/C5H4N2/c6-7-5-3-1-2-4-5/h1-4H |

InChI Key |

UETCMNDFHMOYSP-UHFFFAOYSA-N |

SMILES |

C1=CC(=[N+]=[N-])C=C1 |

Canonical SMILES |

C1=CC(=[N+]=[N-])C=C1 |

Other CAS No. |

1192-27-4 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Diazo 1,3 Cyclopentadiene and Substituted Analogues

Classical and Contemporary Approaches to 5-Diazo-1,3-cyclopentadiene Synthesis

The synthesis of this compound (often called diazocyclopentadiene) has been approached through several methods over the years. The most classical and widely used method involves the diazotization of a cyclopentadienyl (B1206354) anion precursor. A simplified and effective procedure involves the reaction of lithium cyclopentadienide (B1229720) with a sulfonyl azide (B81097), typically p-toluenesulfonyl azide (tosyl azide), in a suitable solvent like diethyl ether. This method, a form of diazo-transfer reaction, is efficient for generating the parent diazocyclopentadiene.

Contemporary advancements have focused on refining these diazo-transfer reactions. For instance, the use of polymer-supported phosphazine has been developed as a stable and useful reagent in a three-component synthesis to generate cyclopentadienyl compounds, which can be precursors for diazocyclopentadiene derivatives. acs.org Another approach involves the direct diazotization of aromatic amines. While not directly applied to the unsubstituted cyclopentadiene (B3395910) ring due to its non-aromatic amine nature, this principle is foundational in the synthesis of diazo compounds from amino-substituted precursors. unito.it

The general routes to diazo compounds which are applicable to cyclopentadiene systems include:

Diazo-group transfer: This is the most common method, where a diazo group is transferred from a donor (like a sulfonyl azide) to an active methylene (B1212753) compound (like cyclopentadiene).

Diazotization of amines: Conversion of an amino group on a pre-functionalized cyclopentadiene ring into a diazo group.

Dehydrogenation of hydrazones: Oxidation of a hydrazone derived from a cyclopentanone.

The photolysis of diazocyclopentadiene is a well-established method to generate the corresponding carbene, cyclopentadienylidene, which is of significant interest in further chemical transformations. epdf.pubacs.org

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Classical Diazo Transfer | Cyclopentadiene | Base (e.g., n-BuLi), Tosyl Azide | Well-established, high-yield for parent compound. |

| Amine Diazotization | Aminocyclopentadiene | Nitrous Acid (NaNO₂, HCl) | Applicable to amino-substituted derivatives. |

| Hydrazone Oxidation | Cyclopentanone Hydrazone | Oxidizing Agent (e.g., MnO₂) | Less common for the parent compound but a viable route. |

| Modern Diazo Transfer | Cyclopentadiene | Polymer-supported reagents | Offers easier purification and handling of reagents. acs.org |

Directed Synthesis of Substituted 5-Diazo-1,3-cyclopentadienes

The synthesis of substituted diazocyclopentadienes allows for the fine-tuning of the molecule's electronic and steric properties. This is crucial for its application in organometallic chemistry and as a precursor for substituted carbenes. The strategies often involve the synthesis of a substituted cyclopentadiene ring first, followed by the introduction of the diazo group.

Achieving regioselectivity—the control of substituent placement on the cyclopentadiene ring—is a significant challenge due to the potential for isomeric mixtures. Several strategies have been developed to address this.

One powerful method involves the use of zirconacyclopentadiene intermediates . These are formed by the cyclization of two alkynes with a low-valent zirconocene (B1252598) source. The resulting zirconacycle can then react with various electrophiles to produce highly substituted cyclopentadienes with defined substitution patterns. This method allows for the construction of tetra- and penta-substituted rings that can subsequently be converted to their diazo analogues.

Another common approach is through cycloaddition reactions . The Diels-Alder reaction, for example, between a substituted diene and a dienophile can create a bicyclic system from which the desired substituted cyclopentadiene can be liberated. For instance, using fulvenes (5-alkylidene-1,3-cyclopentadienes) as the diene in a Diels-Alder reaction with a ketene (B1206846) equivalent provides a pathway to specifically substituted bicyclic ketones, which can then be elaborated into the target diazocyclopentadiene derivative.

Recent developments include catalyst-dependent regioselective cyclization . For example, the cyclization of certain indole-tethered diazo compounds can be directed to different positions on the indole (B1671886) ring by choosing the appropriate catalyst, demonstrating a high level of control in complex systems. beilstein-journals.org Similarly, the regioselective synthesis of trisubstituted pyrazoles from tosylhydrazones and alkynes offers a model for achieving complete regioselectivity, which can be conceptually applied to cyclopentadiene systems. organic-chemistry.org

Table 2: Regioselective Synthesis Strategies

| Strategy | Description | Typical Reagents/Intermediates | Regiocontrol |

|---|---|---|---|

| Zirconacycle Chemistry | Cyclization of alkynes followed by reaction with electrophiles. | Zirconocene (e.g., Cp₂ZrBu₂), Alkynes | High control over polysubstituted patterns. |

| Diels-Alder Approach | [4+2] cycloaddition to form a bicyclic precursor. | Substituted dienes (e.g., fulvenes), Dienophiles | Substituent pattern dictated by starting materials. |

| Catalytic Cyclization | Catalyst directs the ring closure to a specific position. | Rhodium or Palladium catalysts, Diazo precursors | High regioselectivity dependent on catalyst choice. beilstein-journals.org |

| Directed Lithiation | Deprotonation at a specific site guided by a directing group. | Organolithium reagents, Directing groups (e.g., silyl) | Precise monosubstitution or sequential substitution. orgsyn.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral diazocyclopentadiene derivatives is of interest for applications in asymmetric catalysis and the synthesis of enantiomerically pure materials. Stereoselectivity can be introduced at various stages of the synthesis.

A key approach involves the synthesis of chiral, non-racemic substituted ferrocene (B1249389) derivatives, which feature a cyclopentadienyl ring. Methodologies using sequential ortho-deprotonation reactions can lead to chiral 1,2,3-trisubstituted ferrocenes. rsc.org While not directly diazocyclopentadienes, these methods establish principles for creating stereocenters on the cyclopentadienyl ring system.

More directly, the synthesis of chiral bicyclic systems containing a diazo group has been demonstrated. For example, syn- and anti-7-substituted 3-diazo-2-norbornanones have been prepared. This synthesis starts with a Diels-Alder reaction to create a bicyclo[2.2.1]heptane skeleton, followed by functional group manipulations and finally a diazo transfer reaction. The stereochemistry of the substituents on the bicyclic frame is controlled throughout the synthesis, leading to diastereomerically pure diazo ketones.

Conjugate addition of chiral lithium amides to α,β-unsaturated esters derived from chiral monoterpenes is another powerful method for creating alicyclic β-amino acids with high stereoselectivity. beilstein-journals.org This principle of using a chiral auxiliary or substrate to direct the stereochemical outcome of a reaction is broadly applicable in the synthesis of complex chiral molecules, including precursors to chiral diazocyclopentadienes. beilstein-journals.orguzh.ch

Modifying the electronic properties of the cyclopentadiene ring, particularly through perhalogenation or the introduction of other electron-withdrawing groups, significantly alters the reactivity of the resulting diazo compound and the corresponding carbene.

Tetrachloro-5-diazo-1,3-cyclopentadiene is a prominent example of a perhalogenated analogue. Its synthesis is a key step toward generating tetrachlorocyclopentadienylidene, a carbene with distinct reactivity. researchgate.net The thermolysis of tetrachlorodiazocyclopentadiene can lead to octachloronaphthalene, while its reaction with certain palladium complexes can yield octachlorofulvalene, both reactions proceeding through carbene intermediates. mdpi.com The synthesis of the starting tetrachlorocyclopentadiene (B3056173) is typically achieved through exhaustive chlorination of cyclopentadiene followed by subsequent chemical transformations.

Similarly, tetrabromodiazocyclopentadiene is known and used in organometallic synthesis, for example, in reactions with rhodium and ruthenium complexes. acs.org The synthesis of perhalogenated cyclopentadienes can be challenging but provides access to highly electron-deficient systems. researchgate.net

Another important electron-modified analogue is diazotetracyanocyclopentadiene . This compound is noted to behave more like a diazonium salt than a typical diazo compound, likely reacting through a free radical mechanism involving the tetracyanocyclopentadienyl radical. mdpi.com This highlights how strong electron-withdrawing groups can fundamentally alter the character of the diazo functionality.

Table 3: Examples of Electron-Modified this compound Analogues

| Compound | Formula | Key Feature | Synthetic Precursor |

|---|---|---|---|

| Tetrachloro-5-diazo-1,3-cyclopentadiene | C₅Cl₄N₂ | Perchlorinated, precursor to an electron-deficient carbene. | Hexachlorocyclopentadiene |

| Tetrabromo-5-diazo-1,3-cyclopentadiene | C₅Br₄N₂ | Perbrominated, used in organometallic reactions. acs.org | Octabromocyclopentane |

| Diazotetracyanocyclopentadiene | C₅(CN)₄N₂ | Highly electron-withdrawing cyano groups, exhibits diazonium-like reactivity. mdpi.com | Tetracyanocyclopentadiene |

Iii. Elucidation of Electronic Structure and Quantum Chemical Investigations

Theoretical Frameworks for Understanding Bonding and Electronic Configuration

Theoretical models have been instrumental in rationalizing the electronic nature of 5-diazo-1,3-cyclopentadiene, offering insights that complement experimental observations.

Molecular Orbital (MO) theory provides a detailed picture of the electron distribution in this compound. The planarity of the molecule, which possesses C2v symmetry, allows for a clear distinction between σ and π molecular orbitals. researchgate.net Early studies employing semi-empirical and ab initio Self-Consistent Field (SCF) MO calculations, alongside photoelectron spectroscopy, have been crucial in assigning the electronic states and understanding the bonding within the molecule. rsc.orgresearchgate.netoup.com These investigations confirmed the delocalization of π-electrons over the cyclopentadienyl (B1206354) ring and the diazo group.

A key question addressed by theoretical studies is the extent of aromaticity in the cyclopentadienyl ring. According to Hückel's rule, a planar, cyclic, conjugated system with 4n+2 π-electrons is considered aromatic. msu.eduiitk.ac.inlibretexts.orgulethbridge.ca In this compound, the cyclopentadienyl ring contains five p-orbitals. The nature of the exocyclic diazo group significantly influences the electron count within the ring. Computational studies employing criteria such as isomerization energies (ISE), magnetic susceptibility exaltations (lambda), aromatic stabilization energies (ASE), nucleus-independent chemical shifts (NICS), and bond length alternation have been used to quantify the aromatic character. researchgate.net These studies indicate that the five-membered ring in diazocyclopentadiene exhibits aromatic character. researchgate.net This aromaticity contributes to the molecule's relative stability compared to non-aromatic analogues. The degree of aromatic or antiaromatic character generally decreases with increasing ring size in related diazocyclopolyenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, particularly in pericyclic reactions like 1,3-dipolar cycloadditions, where this compound can act as a 1,3-dipole. wikipedia.orgresearchgate.net This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.commdpi.com

In the context of 1,3-dipolar cycloadditions, the relative energies of the FMOs of the dipole and the dipolarophile determine the reaction pathway and regioselectivity. wikipedia.org The atom with the largest orbital coefficient in the HOMO typically acts as the nucleophile, while the one with the largest coefficient in the LUMO acts as the electrophile. wikipedia.org For diazocyclopentadiene, the HOMO is associated with the π-system of the ring and the diazo group, while the LUMO is an antibonding π* orbital. The energies of these orbitals and the HOMO-LUMO gap can be calculated using computational methods. For instance, in a series of diazoazoles, the HOMO-LUMO gaps were found to be around 8.3 eV. While specific values for this compound require dedicated calculations, the principles of FMO theory suggest that its reactivity in cycloadditions is governed by the energetic accessibility and spatial distribution of its frontier orbitals.

Advanced Computational Chemistry Studies

More sophisticated computational methods have provided deeper insights into the electronic properties and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) has become a widely used method for studying the ground-state properties of molecules due to its balance of accuracy and computational cost. uci.edu DFT calculations have been employed to investigate the structures, energies, and electronic properties of diazocyclopolyenes, including this compound. researchgate.netacs.org These studies have been instrumental in confirming the planar C2v structure as the lowest energy minimum and in calculating properties related to aromaticity. researchgate.net For example, DFT calculations at the B3LYP/6-311+G** level have been used to compute the geometries and various aromaticity indices, providing a robust theoretical foundation for understanding the molecule's ground-state electronic structure. researchgate.net Furthermore, DFT has been used to study the electronic effects of substituents on the properties of related cyclopentadienyl systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and their photochemical behavior. uci.educhemrxiv.orgnih.govcecam.org While specific TD-DFT studies on this compound are not extensively reported in the provided context, the methodology has been applied to study the photochemistry of the parent 1,3-cyclopentadiene. nih.gov Such studies explore potential photochemical pathways following ionization and determine charge transfer excitations. nih.gov

For this compound, TD-DFT could be used to predict its UV-Vis absorption spectrum, which is characterized by transitions from occupied to unoccupied molecular orbitals. The longest wavelength transition in diazocyclopentadiene has been identified as a π-π* transition. oup.comresearchgate.net TD-DFT calculations would allow for a more detailed assignment of the electronic transitions and could provide insights into the nature of the excited states (e.g., their charge-transfer character). This information is crucial for understanding the molecule's photochemistry, such as the photolytic extrusion of nitrogen gas to form the corresponding carbene, cyclopentadienylidene. The photochemical reaction conditions, including the wavelength of irradiation, are critical for such transformations. science.gov

The photolysis or thermolysis of this compound leads to the formation of cyclopentadienylidene, a carbene that can exist in either a singlet or a triplet spin state. The energy difference between these states, known as the singlet-triplet gap (ΔES-T), is a key determinant of the carbene's reactivity and stability. princeton.edu Computational chemistry plays a crucial role in predicting this gap and understanding the factors that influence it. chemrxiv.org

For cyclopentadienylidene, theoretical calculations are essential to determine whether the singlet or triplet state is the ground state. The stability of the singlet state can be influenced by factors such as hyperconjugation and the electronic effects of substituents. dovepress.com For instance, studies on aryl-substituted cyclopentadienylidenes using DFT (B3LYP/6-311++G**) have shown that electron-donating groups tend to increase the singlet-triplet gap, while electron-withdrawing groups decrease it. researchgate.net This is because electron-donating groups can stabilize the triplet state relative to the singlet state. researchgate.net The stability of carbenes can also be assessed by calculating their hydrogenation energies. researchgate.net The multiplicity and stability of cyclopentadienylidene are critical for understanding its subsequent reactions, such as insertions and cycloadditions.

Iv. Reactivity Profiles and Mechanistic Investigations

Carbene Generation and Reactivity from 5-Diazo-1,3-cyclopentadiene

The extrusion of molecular nitrogen from this compound provides a direct route to cyclopentadienylidene, a carbene with unique electronic and reactive properties. This transformation can be initiated either through catalysis by transition metals or by photochemical means.

Transition metal catalysts are widely employed to promote the decomposition of diazo compounds, leading to the formation of metal-carbene intermediates, often referred to as carbenoids. u-tokyo.ac.jp This method offers a degree of control over the reactivity of the carbene, which remains associated with the metal center. e-bookshelf.de Common catalysts for this purpose include complexes of rhodium, copper, and iron. u-tokyo.ac.jpoup.comntu.edu.sg

The general mechanism involves the coordination of the diazo compound to the metal center, followed by the expulsion of dinitrogen gas to generate the metal-carbene species. oup.com For instance, dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are particularly effective for this transformation. snnu.edu.cnnih.gov Similarly, copper catalysts, like copper(I) and copper(II) salts, and iron complexes, including iron porphyrins, can also facilitate this process. oup.comntu.edu.sg The choice of metal and its ligand sphere can significantly influence the electrophilicity and subsequent reaction pathways of the resulting carbene. u-tokyo.ac.jp

The formation of a metal-bound carbene from this compound tames the high reactivity of the free carbene, allowing for more selective transformations such as cyclopropanations and C-H insertions. e-bookshelf.deoup.com For example, rhodium-catalyzed reactions of diazo compounds with alkenes are known to produce cyclopropanes with high diastereoselectivity, a level of control not typically observed with free carbenes. nih.gov

Photolysis provides a direct method for generating free carbenes from diazo compounds through the absorption of light, which induces the cleavage of the carbon-nitrogen bond and the release of stable nitrogen gas. tuni.firesearchgate.net The irradiation of this compound, typically isolated in an inert matrix at cryogenic temperatures (e.g., argon at 3 K), allows for the direct spectroscopic observation of the resulting cyclopentadienylidene carbene. nih.govresearchgate.net

Upon photolysis, an excited state of the diazo compound is formed, which can then decompose to the carbene. tuni.fi Studies using techniques such as laser flash photolysis have been instrumental in investigating the kinetics and subsequent reactions of photochemically generated carbenes in solution. acs.org The carbene generated via this method is a high-energy, reactive species. tuni.fi Depending on the electronic state (singlet or triplet), the free carbene will exhibit different modes of reactivity. researchgate.net

Cyclopentadienylidene, the carbene derived from this compound, is classified as a highly reactive, electrophilic singlet carbene. nih.govacs.org Its reactivity is a subject of considerable research interest. Free cyclopentadienylidene, generated photochemically, readily engages in a variety of reactions. For instance, it can undergo insertion into C-H bonds. nih.gov Matrix isolation studies have shown that it reacts with molecules like trifluoroiodomethane (CF₃I) to form complexes where the iodine atom is shared between the carbene carbon and the trifluoromethyl group, rather than forming a classical halogen bond. nih.govresearchgate.net

Metal-bound cyclopentadienyl (B1206354) carbenes, or cyclopentadienylidene carbenoids, exhibit more controlled reactivity. The metal center modulates the carbene's properties, generally leading to higher selectivity in reactions. e-bookshelf.de A primary reaction pathway for these intermediates is cyclopropanation. When a metal-catalyzed cyclopentadienylidene carbene reacts with an alkene, it can add across the double bond to form a cyclopropane (B1198618) ring. oup.com For example, the copper-catalyzed decomposition of ethyl diazoacetate in the presence of cyclopentadiene (B3395910) results in the formation of bicyclo[3.1.0]hexane derivatives, a reaction that proceeds via a carbene addition to one of the double bonds. cdnsciencepub.com

Another significant reaction of metal-bound carbenes is C-H insertion. oup.com These carbenoids are electrophilic enough to insert into both activated and unactivated C-H bonds, a powerful method for C-C bond formation. snnu.edu.cn The competition between these various reaction pathways is a key aspect of the chemistry of cyclopentadienylidene and its metal complexes.

Cycloaddition Reactions of this compound and its Derivatives

Beyond its role as a carbene precursor, the π-system of this compound allows it to participate directly in cycloaddition reactions. The conjugated diene structure of the cyclopentadiene ring is well-suited for [4+2] cycloadditions.

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgpressbooks.pub Cyclopentadiene itself is a highly reactive diene in normal-electron-demand Diels-Alder reactions due to its double bonds being locked in an s-cis conformation, which is ideal for this type of cycloaddition. pressbooks.pubnih.gov this compound retains this reactive diene framework.

In an intermolecular Diels-Alder reaction, this compound acts as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile). pressbooks.pub These reactions are most efficient when the dienophile possesses electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. pressbooks.pub

Common and highly reactive dienophiles for cyclopentadiene, and by extension its 5-diazo derivative, include maleic anhydride (B1165640), N-phenylmaleimide, and various quinones. nih.gov The reaction of cyclopentadiene with maleic anhydride is a classic example that proceeds readily to form a bicyclic adduct. unwisdom.orgiitk.ac.inalfa-chemistry.com A significant stereochemical feature of this reaction is the preference for the endo product, which is kinetically favored due to secondary orbital interactions between the developing π-bond of the diene and the carbonyl groups of the dienophile. socratic.orgchemtube3d.com

However, it is crucial to note that with this compound, the Diels-Alder pathway is in competition with reactions involving the diazo group, particularly carbene formation. For example, rhodium-catalyzed reactions of diazo compounds with dienes like cyclopentadiene can lead to cyclopropanation products instead of Diels-Alder adducts. nih.govsemanticscholar.org The choice of reaction conditions (thermal vs. catalytic) can therefore dictate the outcome. Thermal conditions may favor the Diels-Alder cycloaddition, whereas transition metal catalysis is likely to promote nitrogen extrusion and subsequent carbene chemistry.

The table below summarizes the expected Diels-Alder reactions of this compound with various representative dienophiles, based on the known reactivity of the parent cyclopentadiene.

Table 1. Representative Intermolecular Diels-Alder Reactions of this compound.

[4+2] Cycloadditions (Diels-Alder Reactions)

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing complex cyclic systems. In the context of this compound derivatives, the IMDA reaction offers a pathway to intricate polycyclic frameworks. For instance, upon heating, 4-(pent-4-enyl)cyclopent-2-enone ethylene (B1197577) ketals can undergo an in situ generation of a cyclopentadiene derivative that subsequently partakes in an intramolecular [4+2] cycloaddition. researchgate.net Specifically, heating at 120 °C can lead to the formation of tricyclic decanone derivatives. researchgate.net The regioselectivity of these reactions is influenced by the substitution pattern on the cyclopentadiene ring. A 4-substituted cyclopenta-1,3-dien-2-yl enol ether intermediate yields a tricyclo[5.2.1.0]decan-8-one derivative. researchgate.net In contrast, a 5-substituted cyclopenta-1,3-dien-2-yl enol ether intermediate predominantly forms a tricyclo[4.4.0.0]decan-10-one derivative. researchgate.net The structures of these products have been confirmed through X-ray crystallographic analysis. researchgate.net

The IMDA reaction of 5-vinyl-1,3-cyclohexadienes produces caged tricyclo[3.2.1.0²,⁷]oct-3-enes, which are composed of fused three-, five-, and six-membered rings. oregonstate.edu This transformation can even be initiated by a 6π electrocyclization of an octatetraene to generate the vinylcyclohexadiene substrate in situ. oregonstate.edu

Stereoselectivity and Regioselectivity in Diels-Alder Reactions

The Diels-Alder reaction is renowned for its stereospecificity and regioselectivity. pearson.comchemtube3d.com In reactions involving 5-substituted-1,3-cyclopentadienes, the facial selectivity is a key consideration. The dienophile can add to the diene from either the syn or anti face relative to the substituent at the C-5 position. This selectivity is largely governed by steric hindrance. nih.gov Generally, less sterically demanding dienophiles favor syn addition. nih.gov For example, a cyclopentadiene with a methoxymethyl group at C-5 exhibits a high preference for syn addition with unencumbered dienophiles. nih.gov When the C-5 position is disubstituted, conformational effects become more pronounced and can significantly influence the stereochemical outcome. nih.gov

The stereochemistry of the dienophile is also preserved in the product. A cis-dienophile will result in a product with cis substituents on the newly formed six-membered ring, and a trans-dienophile will yield a product with trans substituents. libretexts.orgmasterorganicchemistry.com Furthermore, the relative orientation of substituents on the diene itself is maintained in the cycloadduct. masterorganicchemistry.com

Regioselectivity arises when both the diene and dienophile are unsymmetrical. chemtube3d.com The predominant regioisomer can often be predicted by considering the frontier molecular orbitals (HOMO and LUMO) of the reactants. The reaction is favored when the largest coefficients of the HOMO and LUMO align. chemtube3d.com In hetero-Diels-Alder reactions, such as those with nitroso dienophiles, steric and electronic factors of both the diene and dienophile direct the regiochemical outcome. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of 1-diethoxyphosphonyl-1,3-butadiene with nitroso dienophiles is driven towards a single regioisomer due to the activating effect and steric hindrance of the phosphonate (B1237965) group. beilstein-journals.orgbeilstein-journals.org

1,3-Dipolar Cycloadditions

This compound and its derivatives are versatile 1,3-dipoles that readily participate in cycloaddition reactions. wikipedia.orgevitachem.com These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. wikipedia.org The mechanism of these cycloadditions is generally considered to be a concerted pericyclic process, supported by the minimal influence of solvent polarity and substituent electronic effects on the reaction rate. wikipedia.org

Reactions with Alkenes and Alkynes

Diazo compounds, including this compound, have long been known to react with alkenes and alkynes in [3+2] cycloaddition reactions. researchgate.net These reactions provide access to a variety of pyrazole-based structures when alkynes are used as dipolarophiles. researchgate.net The reactivity of the diazo compound is influenced by its electronic properties; for example, the more electron-rich diazo group exhibits superior reactivity in normal electron demand cycloadditions with electron-deficient dipolarophiles. researchgate.net

The reaction of diazo compounds with alkenes can be highly selective. For instance, diazoacetamide (B1201003) reacts faster with ethyl acrylate (B77674) than with ethyl propiolate. researchgate.net This selectivity allows for chemoselective ligations in complex chemical environments. nih.gov The reaction of diazo compounds with strained alkynes is also a well-established transformation. nih.gov

Catalyzed and Uncatalyzed 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions of diazo compounds can proceed either thermally (uncatalyzed) or with the aid of a catalyst. wikipedia.orgua.es Uncatalyzed reactions are common, particularly with reactive dipolarophiles. nih.gov However, the introduction of catalysts can significantly enhance reaction rates and control selectivity. researchgate.net

Metal catalysts, particularly those based on rhodium and copper, are frequently employed in diazo chemistry. wikipedia.org These catalysts can form metal carbene intermediates, which then react with the dipolarophile. wikipedia.org For instance, Rh₂(OAc)₄ is a common catalyst for the 1,3-dipolar cycloaddition of diazodiones with alkynes like methyl propiolate. wikipedia.org Lewis acid catalysts can also be used to promote these cycloadditions and can influence the stereoselectivity of the reaction. wikipedia.orgresearchgate.net The development of chiral catalysts has enabled enantioselective 1,3-dipolar cycloadditions, providing access to optically active heterocyclic compounds. researchgate.net

Scope and Limitations in Diverse Systems

The 1,3-dipolar cycloaddition of diazo compounds is a broadly applicable reaction for the synthesis of five-membered heterocycles. wikipedia.org A wide range of alkenes, alkynes, and other π-systems can serve as dipolarophiles. wikipedia.org The reaction is not only limited to simple organic molecules but has also been successfully applied in more complex settings, including the modification of biomolecules. researchgate.net

However, there are limitations. The stability of the diazo compound is a crucial factor. While some stabilized diazo compounds are tolerant of various conditions, many are highly reactive and require careful handling. researchgate.netnih.gov In the context of bioorthogonal chemistry, the reactivity of diazo compounds with carboxylic acids can be a significant drawback. researchgate.net Furthermore, achieving selectivity between different functional groups can be challenging. For example, both diazo and azido (B1232118) groups can react with strained alkynes, necessitating careful selection of reactants and conditions to achieve chemoselectivity. nih.gov

Other Cycloaddition Pathways (e.g., [3+2], [3+3])

Beyond the well-established Diels-Alder and 1,3-dipolar cycloadditions, this compound and related species can participate in other cycloaddition pathways, expanding their synthetic utility.

[3+2] Cycloadditions: These are a hallmark of 1,3-dipolar species. wikipedia.org Diazo compounds are classic 1,3-dipoles that react with a variety of 2π electron components (dipolarophiles) to form five-membered rings. wikipedia.orgrsc.org For example, the reaction of diazomethane (B1218177) with a 5-methylene-1,3-dioxolan-4-one results in a spiro pyrazoline adduct. mdpi.com Rhodium-catalyzed reactions of 3-diazoindolin-2-imines with cyclic dienes like 1,3-cyclopentadiene also proceed via a [3+2] cycloaddition to furnish spiro-fused heterocyclic products. acs.org A photocatalytic self-[3+2] cycloaddition of vinyldiazo compounds has also been reported, providing access to cyclopentene (B43876) derivatives. researchgate.net

[3+3] Cycloadditions: These reactions involve the combination of a three-atom component with another three-atom component to form a six-membered ring. acs.org While less common than [4+2] or [3+2] cycloadditions, they represent a valuable synthetic strategy. Metalloenolcarbenes, generated catalytically from enoldiazoacetates, can act as dipolar adducts in [3+3] cycloadditions with various stable dipoles like nitrones and azomethine imines. acs.org For instance, the reaction of enoldiazoacetates with hydrazones, controlled by a chiral dirhodium(II) catalyst and a Lewis acid, can lead to 1,2,3,6-tetrahydropyridazines in a formal [3+3] cycloaddition. acs.org Copper(I)-catalyzed [3+3] cycloadditions of vinyl diazoacetates with nitrones have also been developed, yielding 3,6-dihydro-1,2-oxazine derivatives. bohrium.com

The reactivity of diazo compounds can sometimes be diverted to other pathways. For example, rhodium-catalyzed reactions of 3-diazoindolin-2-imines with acyclic 1,3-dienes can lead to formal aza-[4+3] cycloaddition products, forming seven-membered azepino[2,3-b]indoles. acs.org

Interactive Data Table: Cycloaddition Reactions of Diazo Compounds

Metal-Catalyzed Transformations and Mechanistic Investigations

Metal-catalyzed reactions of this compound primarily proceed through the formation of a metal-carbene or carbenoid species. oup.com The metal catalyst attacks the α-carbon of the diazo compound, leading to the extrusion of nitrogen gas and the generation of a highly reactive intermediate. oup.commdpi.com This intermediate can then undergo various transformations, including cyclopropanation, C-H insertion, and cycloaddition reactions. oup.comnih.govrsc.org The nature of the metal and its ligand sphere dictates the reactivity and selectivity of these processes. rsc.orgresearchgate.net

Rhodium complexes are highly effective catalysts for the decomposition of diazo compounds, including this compound. nih.govnih.gov These reactions typically involve the formation of a rhodium-carbene intermediate. nih.govnih.gov Mechanistic studies, including kinetic isotope effect experiments, have provided evidence for the formation of a metal-diazo complex as an initial step, followed by the rate-limiting extrusion of dinitrogen. nih.gov The resulting rhodium carbene is a versatile intermediate that can participate in a variety of transformations. nih.gov

For instance, rhodium-catalyzed reactions of diazocyclopentadiene with dienes can lead to cyclopropanation products. nih.gov The diastereoselectivity of these reactions can be influenced by the structure of the diazo compound and the rhodium catalyst used. nih.gov Furthermore, rhodium catalysts can promote intramolecular reactions, such as the formation of bicyclic cyclopentadiene derivatives through a carbene/alkyne metathesis terminated by a formal [3+2] cycloaddition. acs.org In some cases, the reaction pathway can be switched between C-H insertion and cycloaddition by the choice of catalyst and additives.

Rhodium-catalyzed reactions of diazo compounds often exhibit Michaelis-Menten kinetics, suggesting the formation of a catalyst-substrate complex. acs.org The rate-determining step in many of these transformations is the decomposition of the diazo compound to form the carbene intermediate. acs.org The catalytic activity can be modulated by the electronic properties of the ligands on the rhodium center. researchgate.net

| Reaction Type | Key Intermediates | Mechanistic Insights | Typical Products |

|---|---|---|---|

| Cyclopropanation | Rhodium-carbene | Stepwise mechanism involving formation of a metal-diazo complex. nih.gov | Bicyclo[3.1.0]hexane derivatives. cdnsciencepub.com |

| C-H Insertion | Rhodium-carbene | Can be directed by specific directing groups on the substrate. nih.gov | Functionalized cyclopentadiene derivatives. |

| [3+2] Cycloaddition | Rhodium-carbene | Can occur intramolecularly with tethered alkynes. acs.org | Bicyclic cyclopentadienes. acs.org |

| 1,3-Dipolar Cycloaddition | Carbonyl ylides | Formation of a 1,3-dipole from the rhodium carbene. researchgate.net | Heterocyclic compounds. researchgate.net |

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for transformations involving diazo compounds. rsc.orgrsc.org Similar to rhodium, gold catalysts promote the formation of a gold-carbene intermediate. rsc.orgacs.org However, gold carbenes often exhibit unique reactivity and selectivity compared to their rhodium counterparts. rsc.org

Gold-catalyzed reactions of α-aryldiazo ketones with 1,3-diphenylcyclopentadiene have been shown to yield C-H insertion products. acs.orgnih.gov Mechanistic proposals suggest the initial formation of a gold carbene which is then trapped by the cyclopentadiene. acs.orgnih.gov In contrast, the use of a phosphine (B1218219) additive can switch the chemoselectivity to a [4+2] cycloaddition pathway. nih.gov

Gold catalysts are also effective in promoting cyclopropanation reactions. rsc.orgnih.gov Chiral gold complexes have been developed to achieve high enantioselectivity in these transformations. rsc.orgacs.org The mechanism of these reactions is believed to involve the transfer of the carbene from the gold center to the olefin. acs.org Furthermore, gold catalysts can facilitate the Buchner ring expansion reaction, which involves the cyclopropanation of an aromatic ring followed by a ring-opening to form a cycloheptatriene. nih.govacs.org

Copper catalysts are a cost-effective alternative to rhodium and gold for mediating reactions of diazo compounds. ntu.edu.sg Copper-catalyzed reactions also proceed through the formation of a copper-carbene intermediate. ntu.edu.sg These reactions have been applied to the synthesis of various heterocyclic compounds. ntu.edu.sg

For instance, the copper-catalyzed condensation of imines and diazocarbonyl compounds can afford highly substituted pyrroles. ntu.edu.sg The proposed mechanism involves the nucleophilic addition of the imine to a copper carbenoid. ntu.edu.sg Copper catalysts can also be employed in the synthesis of dihydrofurans from silyl (B83357) enol ethers and diazocarbonyl compounds. ntu.edu.sg

Mechanistic studies of copper-catalyzed reactions have provided insights into the nature of the active catalytic species and the factors influencing selectivity. rsc.orgnih.govuit.no In some copper-catalyzed C-H functionalization reactions, a copper(II)-bounded N-centered radical has been implicated as a key intermediate. nih.gov The oxidation state of the copper center can play a crucial role in the reaction mechanism, with some reactions involving a Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

Iron catalysts offer a more sustainable and economical approach to diazo chemistry. oup.comoup.com Iron can activate diazo compounds through the formation of an iron-carbene or carbenoid species. oup.commdpi.com These iron-based intermediates can participate in a range of transformations, including cyclopropanation and C-H insertion. oup.comresearchgate.net

Iron porphyrin complexes have been shown to be effective catalysts for the cyclopropanation of olefins with diazo compounds. oup.comresearchgate.net Mechanistic studies suggest the formation of an iron(II) carbene intermediate is a key step in these reactions. researchgate.net The stereoselectivity of these cyclopropanations can be influenced by the structure of the porphyrin ligand. researchgate.net

Iron catalysts can also mediate C-H insertion reactions with good regioselectivity. oup.com The mechanism of these reactions is proposed to involve the direct insertion of the iron carbene into a C-H bond. oup.com In some iron-catalyzed reactions, a radical mechanism may be operative. beilstein-journals.orgnih.gov The multifaceted nature of iron's electronic structure can lead to complex mechanistic pathways. nih.gov

Palladium catalysts are well-known for their role in cross-coupling reactions, and they can also be utilized in transformations involving diazo compounds. wildlife-biodiversity.comnih.gov While less common than rhodium or copper for direct carbene transfer reactions from diazocyclopentadiene, palladium catalysis can offer unique reactivity.

The general mechanism of palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov In the context of reactions involving diazo compounds, the palladium catalyst could potentially interact with the diazo compound to form a palladium-carbene, or it could activate other substrates in the reaction mixture.

Detailed mechanistic studies of palladium-catalyzed reactions often reveal complex catalytic cycles, with the nature of the ligands and additives playing a critical role in the efficiency and selectivity of the transformation. wildlife-biodiversity.comillinois.eduwiley-vch.de The formation of the catalytically active species is often a key and sometimes rate-determining step. nih.govnih.gov

Achieving high levels of chemo-, regio-, and stereoselectivity is a major goal in metal-catalyzed reactions of this compound. The choice of metal catalyst and, crucially, the ligands coordinated to the metal center are the primary tools for controlling these aspects of selectivity. researchgate.netuwindsor.ca

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of diazocyclopentadiene chemistry, this can mean, for example, favoring cyclopropanation over C-H insertion. This can be achieved by tuning the electronic and steric properties of the catalyst. For instance, in the reaction of α-aryldiazo ketones with 1,3-diphenylcyclopentadiene, a gold catalyst favors C-H insertion, while a phosphine additive promotes a [4+2] cycloaddition. nih.gov

Regioselectivity deals with the preferential formation of one constitutional isomer over another. In C-H insertion reactions, the catalyst can direct the insertion to a specific C-H bond. Similarly, in cycloaddition reactions, the regioselectivity of the addition is controlled by the catalyst and substrates. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of chiral molecules. Chiral ligands are used to create a chiral environment around the metal center, which can induce high enantioselectivity or diastereoselectivity in the reaction. rsc.orgresearchgate.netuwindsor.ca For example, chiral rhodium and gold catalysts have been successfully used for the enantioselective cyclopropanation of olefins. rsc.orgnih.gov The development of new chiral ligands is an active area of research aimed at improving the stereocontrol in these transformations. uwindsor.ca

| Selectivity Type | Controlling Factors | Examples |

|---|---|---|

| Chemoselectivity | Metal catalyst, ligands, additives. nih.gov | Switching between C-H insertion and cycloaddition. nih.gov |

| Regioselectivity | Catalyst, directing groups on the substrate. nih.gov | Site-selective C-H insertion. oup.com |

| Stereoselectivity | Chiral ligands, metal catalyst. rsc.orgresearchgate.netuwindsor.ca | Enantioselective cyclopropanation. rsc.orgnih.gov |

Ylide Formation and Subsequent Reactions

The generation of ylides from diazo compounds, including this compound, is a cornerstone of synthetic chemistry, providing access to a variety of complex molecular architectures. These reactions typically proceed via the formation of a carbene intermediate, which is then trapped by a heteroatom-containing species.

Organo-ylides are zwitterionic species where a negatively charged carbon is adjacent to a positively charged heteroatom. This compound serves as an effective precursor for cyclopentadienylidene, a carbene that can be trapped to form various ylides.

The photolysis of this compound in the presence of substrates containing heteroatoms like sulfur or oxygen is a common method for ylide generation. For instance, irradiation in the presence of sulfides leads to the formation of stable sulfonium (B1226848) ylides. researchgate.net Laser flash photolysis (LFP) studies have been instrumental in directly observing the formation of UV-visible active ylides from the reaction of cyclopentadienylidene with various compounds, including dimethyl sulfide (B99878), acetone, and pyridine. researchgate.net

The stability of the resulting ylide is influenced by the substituents on the heteroatom. While dimethyl sulfide and tetramethylene sulfide yield stable sulfonium cyclopentadienylides upon photolysis with this compound, bulkier substituents like di-t-butyl sulfide lead to unstable ylides that readily decompose. researchgate.net Metal-catalyzed decomposition of diazo compounds offers another powerful route to ylides. rsc.org Catalysts based on rhodium and copper can facilitate the formation of a metal-carbene intermediate, which then reacts with a Lewis base (containing O, S, or N atoms) to generate a metal-bound or free ylide. unimi.it

Table 1: Generation of Ylides from this compound

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Dimethyl Sulfide | Photolysis | Stable Sulfonium Ylide | researchgate.net |

| Diethyl Sulfide | Photolysis | Stable Sulfonium Ylide | researchgate.net |

| Tetramethylene Sulfide | Photolysis | Stable Sulfonium Ylide | researchgate.net |

| Di-t-butyl Sulfide | Photolysis | Unstable Ylide (leading to insertion/elimination products) | researchgate.net |

| Acetic Anhydride | Laser Flash Photolysis | Carbene-Anhydride Ylide | researchgate.net |

Once formed, ylides derived from diazo precursors can undergo a variety of synthetically useful transformations, most notably sigmatropic rearrangements and cyclization reactions. rsc.org The rsc.org-sigmatropic and rsc.orgCurrent time information in Birmingham, GB.-Stevens rearrangements are two of the most common pathways. unimi.itresearchgate.net

rsc.org-Sigmatropic Rearrangement: This is a concerted, thermally allowed process that is common for allylic sulfonium and oxonium ylides. The reaction involves a five-membered cyclic transition state and often proceeds with high stereoselectivity. researchgate.net

rsc.orgCurrent time information in Birmingham, GB.-Stevens Rearrangement: This rearrangement involves the migration of a group from the heteroatom to the adjacent carbanionic carbon. It is often competitive with the rsc.org-rearrangement and can be favored under certain catalytic conditions. unimi.it

These rearrangements are powerful tools for ring synthesis and expansion. For example, intramolecular reactions of metal carbenes with tethered ether oxygens can generate cyclic oxonium ylides. These intermediates can then undergo a rsc.orgCurrent time information in Birmingham, GB.- or rsc.org-shift to produce O-bridged seven- or eight-membered carbocycles, often with excellent stereocontrol. researchgate.net Similarly, the reaction of metal carbenes with sulfides can lead to sulfonium ylides that rearrange to form new carbon-carbon and carbon-sulfur bonds, providing access to various sulfur-containing heterocycles. unimi.it

Cross-Coupling Reactions Involving Diazo Compounds

Cross-coupling reactions are a fundamental class of reactions in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. biopharmatrend.comlibretexts.org Diazo compounds, including this compound, have emerged as versatile coupling partners in these transformations. researchgate.net

The intermolecular cross-coupling of two different diazo compounds presents a significant challenge due to the propensity for competitive and often dominant homo-coupling. jscz.org.cn However, strategies have been developed to control selectivity. One approach leverages the electronic differences between two diazo substrates. For instance, a gold(I)-catalyzed cross-coupling between an aryldiazoacetate (more electrophilic) and a vinyldiazoacetate (more nucleophilic) has been achieved. jscz.org.cn

Another strategy involves the in-situ generation of a reactive intermediate from one diazo partner before introducing the second. For example, α-aryldiazo ketones can undergo a Wolff rearrangement to form ketenes, which can then be trapped by a different diazo compound, such as a vinyldiazo ester, to achieve a formal diazo-diazo cross-coupling. acs.org While specific examples involving this compound are not extensively documented in this context, its unique electronic properties suggest potential for its use in such selective coupling schemes, likely acting as the nucleophilic diazo component. researchgate.net

This compound and related diazo compounds can be coupled with a wide variety of other substrates, most notably organoboronic acids and sulfinates, typically under transition metal catalysis. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prevalent. A proposed general mechanism involves the formation of a palladium-carbene intermediate from the diazo compound. This intermediate can then undergo migratory insertion with a pre-coupled substrate, such as an aryl group from an organoboronic acid that has undergone transmetalation with the palladium center. organic-chemistry.orgresearchgate.net

Key examples of these cross-coupling reactions include:

Coupling with Arylboronic Acids: Palladium-catalyzed reactions between α-diazocarbonyl compounds and arylboronic acids provide a route to α-aryl α,β-unsaturated carbonyl compounds. organic-chemistry.org

Coupling with Vinyl Boronic Acids: This palladium-catalyzed oxidative coupling provides an efficient method for synthesizing 1,3-diene compounds. researchgate.net

Coupling with Sulfinates: A copper-mediated cross-coupling between diazo compounds and sodium sulfinates offers a direct and mild route to structurally diverse sulfones. cas.cn

These reactions generally exhibit good functional group tolerance, allowing for the synthesis of complex molecules. organic-chemistry.orgcas.cn

Table 2: Examples of Cross-Coupling Reactions with Diazo Compounds

| Diazo Substrate Type | Coupling Partner | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| α-Diazocarbonyl | Arylboronic Acid | Pd(PPh₃)₄ / BQ | α-Aryl α,β-Unsaturated Carbonyl | organic-chemistry.org |

| Cyclic α-Diazocarbonyl | Vinyl Boronic Acid | Palladium Catalyst | 1,3-Diene | researchgate.net |

| Diaryl Diazomethane | Sodium Arenesulfinate | Copper(I) Iodide | Diarylmethyl Sulfone | cas.cn |

V. Advanced Spectroscopic Characterization Methods for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5-Diazo-1,3-cyclopentadiene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecule's connectivity and dynamic processes can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts (δ) in these spectra are indicative of the electron density around the nuclei, while the coupling patterns in ¹H NMR reveal the connectivity between adjacent protons.

Due to the molecule's symmetry, the four protons on the cyclopentadienyl (B1206354) ring are chemically equivalent, as are the four sp²-hybridized carbons of the ring. This results in simplified ¹H and ¹³C NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹H | ~6.5 - 7.0 | Singlet |

| ¹³C (C1-C4) | ~115 - 125 | - |

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), offer deeper insights into the molecular structure by revealing correlations between different nuclei. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. emerypharma.com For this compound, a COSY spectrum would confirm the coupling between the vinyl protons on the cyclopentadienyl ring. emerypharma.com

HMQC/HSQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques show correlations between directly bonded protons and carbons. emerypharma.comlibretexts.org In the case of this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the ring protons to the ¹³C signal of the ring carbons. emerypharma.com

These 2D NMR methods are invaluable for unambiguously assigning the signals in the ¹H and ¹³C spectra and confirming the connectivity within the molecule. harvard.educam.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgvscht.cz The IR spectrum of this compound is characterized by a very strong and sharp absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the N≡N stretching vibration of the diazo group. This prominent feature is a key diagnostic tool for identifying this class of compounds. Other characteristic bands include C-H stretching vibrations for the cyclopentadienyl ring protons, typically found around 3000-3100 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazo (–N₂) | N≡N Stretch | 2100 - 2200 | Very Strong |

| Vinyl C-H | C-H Stretch | 3000 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vnchemtube3d.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgscribd.com The UV-Vis spectrum of this compound is characterized by strong absorptions corresponding to π → π* transitions within the conjugated cyclopentadienyl system and the diazo group. davuniversity.org The extended conjugation in the molecule results in absorption at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org The position and intensity of the absorption maxima (λmax) are sensitive to the solvent and the electronic nature of the molecule.

Table 3: Representative UV-Vis Absorption Data for this compound

| Transition Type | Wavelength Range (nm) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 92.10 g/mol . nist.govnih.govchemeo.com

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation, providing valuable structural information. A common fragmentation pathway for diazo compounds is the loss of a molecule of nitrogen (N₂), which is a very stable neutral fragment. This would result in a prominent peak at m/z corresponding to the C₅H₄⁺ fragment. Further fragmentation of the C₅H₄⁺ ion can also be observed. nist.gov

Table 4: Key Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Identity |

|---|---|---|

| [C₅H₄N₂]⁺ | 92 | Molecular Ion |

| [C₅H₄]⁺ | 64 | Fragment after N₂ loss |

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of a molecule's three-dimensional arrangement in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical properties and chemical reactivity.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis has proven to be a significant challenge. This is largely attributed to the inherent instability of the molecule, which can be prone to decomposition or polymerization under conditions typically used for crystal growth. Consequently, as of the current body of scientific literature, a definitive crystal structure of the unsubstituted this compound has not been reported.

In instances where a parent compound is not amenable to crystallization, the study of its more stable, substituted derivatives can provide invaluable structural insights. The introduction of substituents can enhance thermal stability and promote the formation of high-quality crystals by influencing the molecular packing in the solid state. A key example in this context is tetrachloro-5-diazo-1,3-cyclopentadiene. While detailed crystallographic tables for this derivative are not widely available in public databases, its study is mentioned in the context of generating tetrachlorocyclopentadienylidene. researchgate.net

A hypothetical X-ray crystallographic analysis of a diazo-cyclopentadiene derivative would be expected to elucidate several key structural features:

Geometry of the Diazo Group: The C-N-N linkage in the diazo group is expected to be nearly linear, with a bond angle approaching 180°. The precise bond lengths of the C-N and N-N bonds would provide insight into the contribution of different resonance structures. For instance, a shorter C-N bond and a longer N-N bond would suggest a greater contribution from the zwitterionic resonance form, where a negative charge resides on the carbon of the cyclopentadienyl ring and a positive charge is on the terminal nitrogen.

Molecular Packing and Intermolecular Interactions: The crystal structure would reveal how the molecules are arranged in the unit cell. This includes identifying any significant intermolecular interactions, such as van der Waals forces or, in the case of substituted derivatives, halogen bonding, which can influence the material's bulk properties.

While the direct crystallographic characterization of this compound remains an open area of investigation, the principles of X-ray diffraction are central to understanding the structural chemistry of this class of compounds. Future success in crystallizing the parent compound or its other derivatives will undoubtedly provide a deeper understanding of its electronic structure and reactivity.

Vi. Research Applications in Contemporary Organic Synthesis and Materials Science

Divergent Synthesis of Carbocyclic and Heterocyclic Architectures

5-Diazo-1,3-cyclopentadiene and its derivatives are instrumental in the synthesis of a wide array of carbocyclic and heterocyclic structures. The ability of the diazo group to be transformed into a carbene or to participate in cycloaddition reactions provides a versatile platform for constructing intricate molecular architectures.

Synthesis of Polycyclic Compounds

The reaction of diazo compounds with alkynes, catalyzed by transition metals like rhodium(II), is a powerful method for building polycyclic systems. For instance, the rhodium(II)-catalyzed reaction of α-diazo ketones containing tethered alkyne units leads to the formation of substituted cyclopentenones through a vinyl carbenoid intermediate. mdpi.com This methodology has been extended to the synthesis of various polycyclic structures.

Furthermore, the intramolecular reactions of metal carbene complexes derived from α-diazo carbonyl compounds have been extensively studied. mdpi.com These reactions, often catalyzed by rhodium(II) carboxylates, include C-H insertion, cyclopropanation, and ylide generation, all of which can be strategically employed to construct polycyclic frameworks. mdpi.com The use of this compound in cycloaddition reactions, such as the Diels-Alder reaction, provides access to fused polycyclic systems. researchgate.net For example, the cycloaddition of a substituted cyclopentadiene (B3395910) with cyclopent-4-ene-1,3-dione yields a cycloadduct that can be further functionalized. google.com

A notable application is in the synthesis of photosensitizers for deep UV lithography, where polycyclic compounds containing the cyclopentane-2-diazo-1,3-dione structural unit are utilized. google.com These compounds are synthesized through cycloaddition of a substituted cyclopentadiene with 2-diazo-4-cyclopentene-1,3-dione or via a diazo transfer reaction onto the cycloadduct. google.com

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | α-diazo ketones with tethered alkynes | Rhodium(II) acetate (B1210297) | Substituted cyclopentenones | mdpi.com |

| Diels-Alder Reaction | Substituted cyclopentadiene, Cyclopent-4-ene-1,3-dione | - | Fused polycyclic adducts | researchgate.netgoogle.com |

| Diazo Transfer | Cycloadduct, Tosyl azide-triethylamine | - | Polycyclic cyclopentane-2-diazo-1,3-diones | google.com |

Construction of Fused Ring Systems

The generation of cyclic dienyl gold carbene species from a gold-promoted diazo-enyne carbocyclization offers a direct route to a variety of fused and bridged ring systems. acs.org These intermediates undergo subsequent cycloadditions with different dipolarophiles, yielding complex polycyclic structures with high chemo- and stereoselectivity. acs.org This method provides a significant advantage over strategies that rely on open-chained vinylcarbene species. acs.org

Intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds, which can be generated from α-haloketoximes, have been successfully used to prepare various fused and bridged ring systems, including [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged carbobicyclic compounds and a fused [5.5]-ring compound. nih.gov This approach demonstrates the versatility of using reactive intermediates for constructing complex ring systems. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation reactions using cyclic diazo compounds as coupling partners have emerged as a powerful tool for constructing fused polycyclic scaffolds. rsc.org For instance, the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones under rhodium(III) catalysis affords 1-aminoisoquinoline (B73089) derivatives in high yields. rsc.org This methodology has also been applied to the synthesis of highly fused polycyclic indole (B1671886) derivatives through a tandem C-H activation/annulation sequence. rsc.org

Design and Synthesis of Ligands for Organometallic Catalysis

The cyclopentadienyl (B1206354) (Cp) ligand is a cornerstone of organometallic chemistry, and the development of chiral Cp ligands (Cpx) has been crucial for advancing asymmetric catalysis. snnu.edu.cnresearchgate.netnih.gov this compound serves as a precursor in the synthesis of various substituted cyclopentadienes, which can then be transformed into valuable ligands.

Development of Chiral Cyclopentadienyl Ligands

The design of effective chiral Cpx ligands often involves creating a scaffold that can effectively transfer chiral information to the metal center. acs.org Two successful design concepts are the side-wall and back-wall approaches. acs.org The first generation of these ligands often incorporates a fused cyclohexane (B81311) unit with chiral selectors, while a second generation utilizes an atrop-chiral biaryl-backbone with adjustable substituents. acs.org These ligands can be synthesized through multi-step sequences, often starting from readily available chiral precursors like BINOL or SPINOL. snnu.edu.cn The cyclopentadiene moiety is typically introduced in the later stages of the synthesis.

The synthesis of these complex ligands can be challenging, but their modular nature allows for fine-tuning of their steric and electronic properties to suit specific catalytic applications. acs.org

Applications in Asymmetric Catalysis

Chiral cyclopentadienyl ligands have proven to be highly effective in a variety of enantioselective transformations, particularly in rhodium(III)-catalyzed C-H functionalization reactions. researchgate.netacs.orgresearchgate.net These "half-sandwich" or "piano stool" complexes, where the chirality resides exclusively on the Cp ligand, leave three coordination sites available at the metal center for catalysis. snnu.edu.cn

These catalysts have been successfully applied to reactions such as the enantioselective synthesis of dihydroisoquinolones through directed C-H activation of aryl hydroxamates and subsequent trapping with olefins. acs.org They have also been used in the construction of atropchiral biaryl motifs via dehydrogenative Heck-type reactions and in the enantioselective synthesis of isoindolinones by trapping a cyclometalated intermediate with diazo reactants. acs.org The development of these chiral Cpx ligands has significantly expanded the scope of asymmetric catalysis, enabling the synthesis of valuable chiral molecules. researchgate.netnih.gov

| Reaction Type | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Chiral CpxRh(III) | Dihydroisoquinolones | High enantioselectivity | acs.org |

| Dehydrogenative Heck-type Reaction | Chiral CpxRh(III) | Atropchiral biaryls | Construction of axial chirality | acs.org |

| Trapping with Diazo Reactants | Chiral CpxRh(III) | Isoindolinones | Enantioselective C-N bond formation | acs.org |

Advanced Materials and Supramolecular Chemistry

The unique electronic and structural properties of cyclopentadiene derivatives make them attractive building blocks for advanced materials and supramolecular assemblies.

The Diels-Alder reaction, a cornerstone of organic synthesis, has been employed to create complex, multi-ring structures with potential applications in materials science. researchgate.net The functionalization of both the diene and dienophile components allows for the creation of polymers with specific properties, such as self-healing materials. researchgate.net

In the realm of supramolecular chemistry, host-guest complexes designed from components with complementary electronic and structural features can lead to materials with enhanced properties. For example, a conjugated macrocycle containing perylene (B46583) diimide and bithiophene units can form a host-guest complex with fullerenes. This non-covalent interaction leads to a significant enhancement in electron mobility compared to the macrocycle alone, demonstrating a synergistic effect between supramolecular assembly and electronic function. While not directly involving this compound, this highlights the potential of cyclopentadiene-derived structures in creating functional supramolecular materials.

Furthermore, polycyclic compounds containing the cyclopentane-2-diazo-1,3-dione unit have been developed as photosensitizers for deep UV and excimer laser lithography. google.com These materials exhibit maximum UV absorption at around 248 nm and decompose into polar products upon irradiation, a key property for their application in photoresists. google.com

Luminescent Properties and Aggregation-Induced Emission (AIE)

While this compound (DCP) itself is not known for significant luminescent properties, its derivatives, particularly those synthesized through reactions that maintain the diazo group or convert it into a larger conjugated system, have shown promising photophysical behaviors. A notable area of research is the development of chromophores exhibiting Aggregation-Induced Emission (AIE). The AIE phenomenon is a counterintuitive observation where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnrsc.orgnih.gov This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative decay channels. rsc.org

Researchers have successfully developed synthetic approaches to dyes containing a hydrazonocyclopentadiene fragment that display AIE characteristics. One key strategy involves the reaction of diazocyclopentadienes with organometallic compounds. ispm.ru This method is particularly valuable for creating thiophene-containing dyes that are not readily accessible through other synthetic routes like decarboxylative azo-coupling. ispm.ru By synthesizing precursor dyes with functionalizable groups, chemists can build extended conjugated systems with tailored photophysical properties. ispm.ru These AIE-active materials, known as AIEgens, have applications in various high-tech fields, including optoelectronics and biological sensing. rsc.orgrsc.org

The design of AIE-active materials often involves creating molecules with rotatable components, such as phenyl rings, which in solution can dissipate energy through low-frequency rotational motions. When these molecules aggregate, the physical constraint of the packed environment hinders these rotations, forcing the excited state to decay through the emission of light, thus "switching on" the fluorescence. rsc.org The development of AIE systems with emissions spanning the entire visible spectrum and quantum yields approaching unity has been a significant achievement in materials science. rsc.org

Applications in Optoelectronic Devices

The unique luminescent properties of materials derived from diazocyclopentadiene, especially those exhibiting Aggregation-Induced Emission (AIE), make them highly attractive for use in optoelectronic devices. rsc.org A primary application is in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.org Traditional luminescent materials often suffer from aggregation-caused quenching (ACQ), where their light emission decreases or is extinguished at high concentrations or in the solid state, posing a significant challenge for creating efficient OLEDs. AIE materials, by contrast, are designed to be highly emissive in the solid state, directly addressing the ACQ problem and making them ideal for use as the active emitting layers in OLEDs. rsc.orgrsc.orgrsc.org

OLEDs are comprised of several layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to form excitons, which then release their energy as light. researchgate.netsciopen.com The efficiency and color of the emitted light are determined by the properties of the material in the emissive layer. researchgate.net High-performance OLEDs have been developed using AIE luminogens as the emitters. rsc.org Furthermore, some research has explored dyads containing the cyclopentadienylidene moiety, the carbene formed from DCP, for their potential in novel photovoltaic and optoelectronic devices, where processes like electron and energy transfer are key. researchgate.net The development of such materials is part of a broader effort to create next-generation full-color displays and solid-state lighting. rsc.orgnih.gov

| Device Type | Key Component | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | AIE-active DCP derivatives | Overcomes aggregation-caused quenching, enabling high solid-state efficiency. rsc.org |

| Photovoltaic Devices | Cyclopentadienylidene-containing dyads | Potential for novel electron and energy transfer mechanisms. researchgate.net |

Bioorthogonal Chemical Reactions

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.gov While the azide (B81097) functional group is a well-known handle for bioorthogonal "click" chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the direct application of this compound in this context is less common. unito.iteurekaselect.com

However, the diazocyclopentadiene moiety has been recognized for its utility in a related field: photoaffinity labeling. This technique uses photoactivatable probes to investigate biological structures and interactions, such as those within biomembranes. acs.org The diazocyclopentadiene group has been incorporated into phospholipid probes due to its enhanced stability compared to typical aliphatic diazo compounds. acs.org Upon photoirradiation, these probes generate highly reactive carbenes that can form covalent bonds with nearby molecules, such as membrane-bound proteins. This allows researchers to identify and study the binding sites of specific proteins, like cytochrome P-450 2B4, at different depths within a membrane. acs.org The use of the stable diazocyclopentadiene core in these probes highlights its potential as a valuable tool for chemical biology, even if it does not fit the typical mold of a click-reaction component. acs.org

Additionally, the diazocyclopentadiene functional group is found in complex natural products like the lomaiviticins, which are genotoxic metabolites. acs.org The presence of this unusual functionality in a biologically active molecule underscores the diverse chemical environments in which the DCP core can be found.

Vii. Outlook and Emerging Research Frontiers

Innovative Synthetic Strategies for Enhanced Accessibility and Diversity

Recent years have seen a surge in the development of flexible and robust synthetic routes toward multifunctional cyclopentadienes, enhancing their accessibility and structural diversity. uq.edu.au A key area of innovation involves diversity-oriented synthesis (DOS), where highly functionalized and structurally diverse small molecules are created from common starting materials, such as phenyl diazoacetate compounds. cam.ac.uk These pathways allow for the regioselective and multidirectional modification of molecular scaffolds, yielding libraries of complex molecules with a high degree of three-dimensional character. cam.ac.uk

Other innovative strategies include:

Metathesis Reactions: Dirhodium-catalyzed reactions of alkynyl-tethered styryl diazoesters provide a route to bicyclic cyclopentadienes through a sequence of metal carbene formation, carbene/alkyne metathesis, and a formal [3+2] cycloaddition. uq.edu.au

Iron-Porphyrin Catalysis: The reaction of diazo arylethanone with trisubstituted alkenes, catalyzed by iron-porphyrin complexes, enables the efficient construction of cyclopentadiene (B3395910) derivatives. sioc.ac.cnoup.com

Gold-Catalyzed Cycloisomerization: Silyl-substituted cyclopentadienyl (B1206354) esters can be regioselectively synthesized through the gold-catalyzed migratory cycloisomerization of vinylallenes. acs.org This method can also be adapted for a one-pot synthesis from propargyl esters and alkynylsilanes. acs.org

Lanthanide and Lithio-diene Chemistry: The reaction of 1,4-dilithio-1,3-butadienes with carbon dioxide offers a pathway to cyclopentadienone derivatives, which are direct precursors to the diazo compound. researchgate.netlookchem.com

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Varies | Branching pathways from diazoacetates | Creates libraries of structurally diverse and complex molecules. | cam.ac.uk |

| Carbene/Alkyne Metathesis | Dirhodium species | [3+2] cycloaddition of diazoesters | Access to bicyclic cyclopentadiene systems. | uq.edu.au |

| Migratory Cycloisomerization | Gold(I) complexes | Nazarov-like cyclization of vinylallenes | Regioselective synthesis of crowded, functionalized cyclopentadienes. | acs.org |

| Intramolecular Wittig Reaction | Iron-porphyrin | Cascade reaction involving diazo arylethanone | Efficient construction from trisubstituted alkenes. | sioc.ac.cnoup.com |

New Catalytic Systems and Methodologies for Unprecedented Transformations

The reactivity of 5-diazo-1,3-cyclopentadiene and related diazo compounds is heavily influenced by the catalytic system employed, opening doors to unprecedented chemical transformations. Researchers are moving beyond traditional rhodium and copper catalysts to explore earth-abundant and environmentally benign alternatives like iron. oup.com Iron catalysts have proven effective in various transformations, including cyclopropanation and C-H insertions. oup.com